

Validating the structure of "4-Hydrazino-2,6-dimethylpyrimidine" using spectroscopic methods

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Compound of Interest

Compound Name: *4-Hydrazino-2,6-dimethylpyrimidine*

Cat. No.: B089329

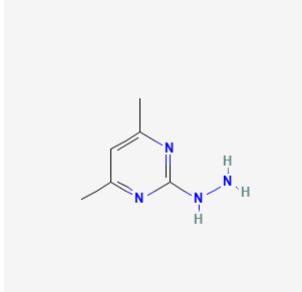
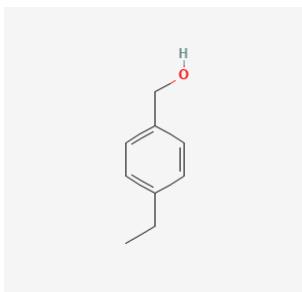
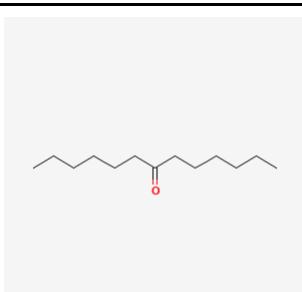
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A Comparative Guide to the Spectroscopic Validation of 4-Hydrazino-2,6-dimethylpyrimidine

This guide provides a comprehensive comparison of spectroscopic methods for validating the structure of **4-Hydrazino-2,6-dimethylpyrimidine**. By presenting predicted data for the target compound alongside experimental data for structurally similar molecules, researchers can effectively identify and characterize this pyrimidine derivative.

Structural Comparison

The validation of **4-Hydrazino-2,6-dimethylpyrimidine**'s structure relies on distinguishing its spectroscopic features from those of similar pyrimidine derivatives. For this guide, we will compare its expected spectral data with the known data for 2-Amino-4,6-dimethylpyrimidine and 4-Amino-2,6-dimethylpyrimidine. The key structural difference is the presence of a hydrazino (-NNH₂) group at the 4-position in our target molecule, versus an amino (-NH₂) group at either the 2- or 4-position in the comparative compounds.

Compound	Structure	Key Functional Groups
4-Hydrazino-2,6-dimethylpyrimidine		Pyrimidine ring, Hydrazino group, Methyl groups
2-Amino-4,6-dimethylpyrimidine		Pyrimidine ring, Amino group, Methyl groups
4-Amino-2,6-dimethylpyrimidine		Pyrimidine ring, Amino group, Methyl groups

Spectroscopic Data Comparison

The following tables summarize the expected and experimentally determined spectroscopic data for the target compound and its alternatives.

Infrared (IR) Spectroscopy Data

Compound	N-H Stretching (cm ⁻¹)	C-H Stretching (cm ⁻¹)	C=N Stretching (cm ⁻¹)	N-H Bending (cm ⁻¹)
4-Hydrazino-2,6-dimethylpyrimidine (Predicted)	3350-3200 (multiple bands)	3000-2850	1620-1570	1650-1550
2-Amino-4,6-dimethylpyrimidine	~3470, ~3390	-	-	1650-1590[1]
4-Amino-2,6-dimethylpyrimidine	-	-	-	-

Note: Specific experimental values for all peaks for the comparative compounds are not fully available in the search results. General ranges for pyrimidine derivatives are around 3200-3500 cm⁻¹ for N-H stretching, 2800-3100 cm⁻¹ for C-H stretching, and 1570-1620 cm⁻¹ for C=N stretching[2].

¹H NMR Spectroscopy Data (in CDCl₃)

Compound	δ (ppm) - Methyl Protons (6H)	δ (ppm) - Pyrimidine Ring Proton (1H)	δ (ppm) - NH/NH ₂ Protons
4-Hydrazino-2,6-dimethylpyrimidine (Predicted)	~2.4	~6.3	Variable (broad signals)
2-Amino-4,6-dimethylpyrimidine	2.30	6.27	4.80 (broad)[3]
4-Amino-2,6-dimethylpyrimidine	2.41, 2.29	6.05	4.75 (broad)[4]

¹³C NMR Spectroscopy Data (in CDCl₃)

Compound	δ (ppm) - Methyl Carbons	δ (ppm) - Pyrimidine Ring Carbons
4-Hydrazino-2,6-dimethylpyrimidine (Predicted)	~24	~110, ~160, ~165
2-Amino-4,6-dimethylpyrimidine	23.8	111.4, 162.9, 167.5 ^[5]
4-Amino-2,6-dimethylpyrimidine	23.9, 25.4	104.3, 157.9, 162.8, 163.4 ^[6]

Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Expected m/z of Molecular Ion [M] ⁺
4-Hydrazino-2,6-dimethylpyrimidine	C ₆ H ₁₀ N ₄	138.17 ^[7]	138
2-Amino-4,6-dimethylpyrimidine	C ₆ H ₉ N ₃	123.16	123
4-Amino-2,6-dimethylpyrimidine	C ₆ H ₉ N ₃	123.16	123

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: A Bruker IFS 66V model FT-IR spectrometer or equivalent.
- Sample Preparation: The solid sample is finely ground and mixed with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

- Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the mid-IR region (4000-400 cm^{-1})^[8]. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance DPX 300 (300 MHz) or equivalent NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ($\delta = 0.00$ ppm).
- Data Acquisition:
 - ^1H NMR: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - ^{13}C NMR: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment is typically run to simplify the spectrum. A larger number of scans is required due to the lower natural abundance of ^{13}C .
- Data Analysis: The chemical shifts (δ), signal multiplicities (singlet, doublet, etc.), and integration values of the peaks are analyzed to elucidate the structure of the molecule.

Mass Spectrometry (MS)

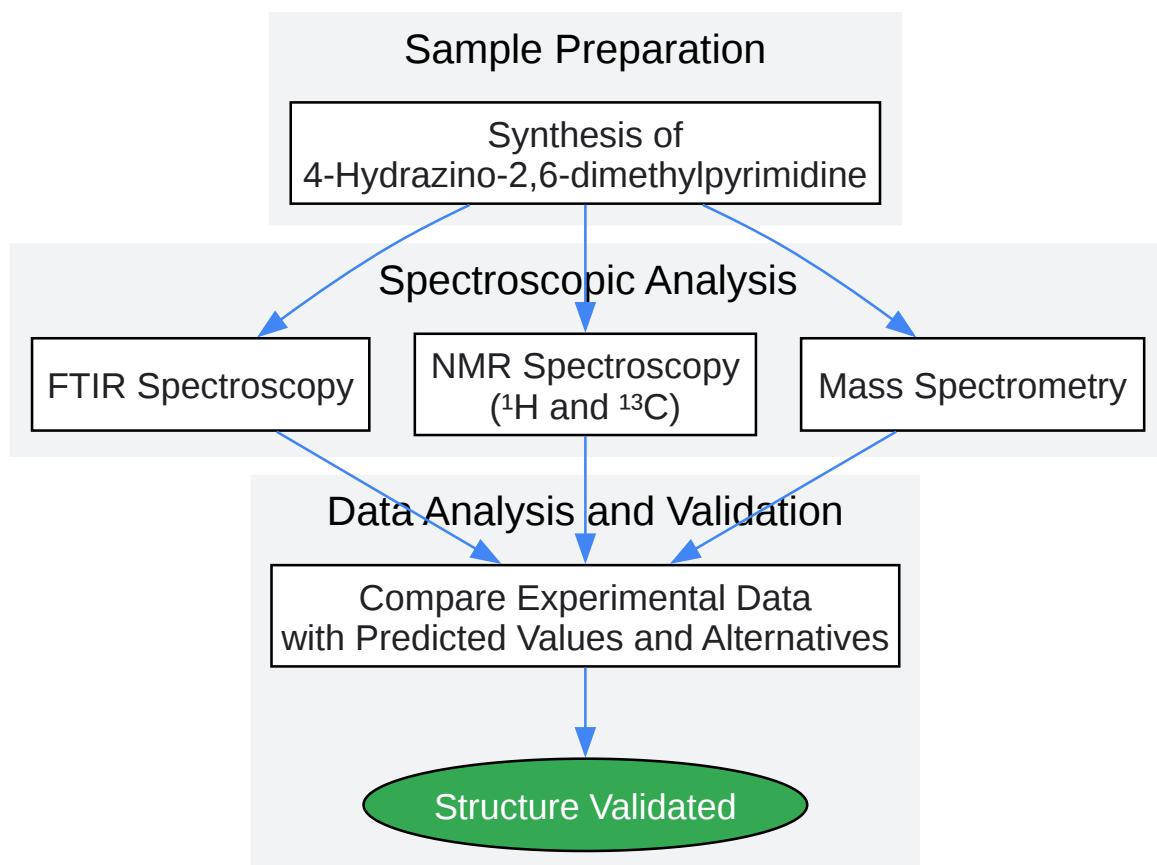
- Instrumentation: An Agilent GC-MS system or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.
- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL). For LC-MS, the solution is injected into the liquid chromatograph. For direct infusion, the solution is introduced directly into the ionization source.

- Data Acquisition:
 - Ionization: Electrospray ionization (ESI) in positive ion mode is suitable for this class of compounds.
 - Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of **4-Hydrazino-2,6-dimethylpyrimidine** using the described spectroscopic methods.

Structural Validation Workflow

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Caption: Workflow for the spectroscopic validation of **4-Hydrazino-2,6-dimethylpyrimidine**.

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